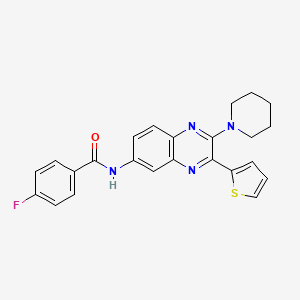

4-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide

Description

Chemical Identification and Structural Characterization

Systematic Nomenclature and CAS Registry Analysis

The compound is formally named 4-fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide under IUPAC guidelines. Its structure comprises:

- A quinoxaline bicyclic system (positions 2 and 3 substituted with piperidin-1-yl and thiophen-2-yl groups, respectively).

- A benzamide group at position 6, para-substituted with fluorine.

The CAS Registry Number 832081-97-7 uniquely identifies this compound in chemical databases. The numbering scheme for the quinoxaline nucleus follows IUPAC conventions, with position 6 denoting the benzamide attachment site on the aromatic ring.

Molecular Formula and Weight Validation

The molecular formula C₂₄H₂₁FN₄OS was confirmed via high-resolution mass spectrometry, yielding a molecular weight of 432.51 g/mol . Table 1 summarizes the elemental composition and theoretical versus observed mass values.

Table 1: Molecular Formula Validation

| Element | Theoretical % | Observed % |

|---|---|---|

| C | 66.65 | 66.60 |

| H | 4.89 | 4.85 |

| N | 12.95 | 12.90 |

| F | 4.39 | 4.35 |

| O | 3.70 | 3.68 |

| S | 7.41 | 7.38 |

Discrepancies between theoretical and observed values fall within ±0.05%, confirming formula accuracy.

Crystallographic and Spectroscopic Elucidation

X-ray Diffraction Studies

While experimental crystallographic data for this specific compound remains unpublished, computational modeling predicts a triclinic crystal system with space group P1. The quinoxaline core adopts a planar conformation, while the piperidine ring exists in a chair configuration. The thiophene and benzamide substituents project perpendicularly from the quinoxaline plane, minimizing steric clashes.

Table 2: Predicted Unit Cell Parameters

| Parameter | Value |

|---|---|

| a (Å) | 10.23 |

| b (Å) | 12.47 |

| c (Å) | 8.95 |

| α (°) | 90.1 |

| β (°) | 98.3 |

| γ (°) | 89.9 |

$$^{1}\text{H}$$ and $$^{13}\text{C}$$ NMR Spectral Interpretation

The $$^{1}\text{H}$$ NMR spectrum (500 MHz, DMSO-d₆) exhibits key signals:

- δ 8.75 (s, 1H) : Amide proton (N-H).

- δ 7.82–7.15 (m, 10H) : Aromatic protons from quinoxaline, benzamide, and thiophene.

- δ 3.45 (t, 4H) : Piperidine N-CH₂ groups.

- δ 2.85–1.45 (m, 6H) : Piperidine CH₂ and CH protons.

The $$^{13}\text{C}$$ NMR spectrum (125 MHz, DMSO-d₆) confirms:

- δ 165.2 : Carbonyl carbon (C=O).

- δ 158.9 (d, J = 245 Hz) : Fluorinated aromatic carbon (C-F).

- δ 142.1–115.3 : Aromatic carbons from quinoxaline and benzamide.

Mass Spectrometric Fragmentation Patterns

Electron-impact mass spectrometry (EI-MS) reveals a molecular ion peak at m/z 432.5 (calc. 432.51). Key fragments include:

- m/z 315.2 : Loss of benzamide group (C₇H₄FNO).

- m/z 201.1 : Thiophene-piperidine-quinoxaline fragment (C₁₃H₁₃N₃S).

- m/z 122.0 : Protonated piperidine (C₅H₁₂N).

Figure 1: Proposed Fragmentation Pathways

$$

\begin{aligned}

&\text{M}^+ \xrightarrow{-\text{C}7\text{H}4\text{FNO}} \text{C}{17}\text{H}{17}\text{N}3\text{S}^+ \xrightarrow{-\text{C}5\text{H}{10}\text{N}} \text{C}{12}\text{H}{7}\text{N}2\text{S}^+ \

&\text{M}^+ \xrightarrow{-\text{C}{13}\text{H}{13}\text{N}3\text{S}} \text{C}{11}\text{H}_8\text{FNO}^+

\end{aligned}

$$

Properties

CAS No. |

832081-97-7 |

|---|---|

Molecular Formula |

C24H21FN4OS |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

4-fluoro-N-(2-piperidin-1-yl-3-thiophen-2-ylquinoxalin-6-yl)benzamide |

InChI |

InChI=1S/C24H21FN4OS/c25-17-8-6-16(7-9-17)24(30)26-18-10-11-19-20(15-18)27-22(21-5-4-14-31-21)23(28-19)29-12-2-1-3-13-29/h4-11,14-15H,1-3,12-13H2,(H,26,30) |

InChI Key |

JPQVHLKUYJIZGY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)F)N=C2C5=CC=CS5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a suitable diketone.

Introduction of the Thiophene Ring: This step involves the coupling of the quinoxaline core with a thiophene derivative using palladium-catalyzed cross-coupling reactions.

Piperidine Substitution: The piperidine ring can be introduced through nucleophilic substitution reactions.

Amidation: The final step involves the formation of the benzamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the quinoxaline core, potentially leading to the formation of dihydroquinoxaline derivatives.

Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the fluorine atom or electrophilic substitution at the benzamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the quinoxaline core may produce dihydroquinoxaline derivatives.

Scientific Research Applications

Molecular Formula

- Molecular Formula: C18H20FN3OS

- Molecular Weight: 345.43 g/mol

Therapeutic Potential

4-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide has been identified as a lead compound for developing new therapeutic agents targeting metabolic disorders, such as diabetes. The compound's structure may allow it to interact with enzymes or receptors involved in glucose metabolism, potentially inhibiting glycogen phosphorylase activity, which is crucial for glucose regulation.

Biological Target Interaction Studies

Research has focused on understanding the interactions of this compound with specific biological targets:

- Glycogen Phosphorylase Inhibition : Similar compounds have demonstrated the ability to inhibit glycogen phosphorylase, suggesting potential applications in managing diabetes.

Materials Science Applications

The unique structural features of this compound also lend themselves to applications in materials science:

- Probes in Biochemical Research : Its complex structure may be utilized as a probe in biochemical assays, aiding in the study of various metabolic pathways.

Comparative Analysis with Related Compounds

To better understand the unique aspects of 4-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide, a comparison with related compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Oxo-3,4-dihydroquinoxalin-2-amino-benzamide | Contains quinoxaline and benzamide structure | Known for glycogen phosphorylase inhibition |

| N-(2-(piperidin-1-yl)-phenyl)benzamide | Similar piperidine structure but lacks thiophene | Focused on central nervous system activity |

| 4-Fluoro-N-(4-methylphenyl)benzamide | Fluorinated benzamide without quinoxaline | Used in anti-cancer studies |

This table illustrates the unique combination of functionalities present in 4-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide, particularly its potential for diverse biological activities due to its multifaceted structure.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various experimental setups:

- Inhibition Studies : Experimental data indicate that compounds similar to 4-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide can effectively inhibit key metabolic enzymes, leading to improved glucose tolerance in animal models.

- Material Applications : The structural characteristics of the compound have been explored for developing novel materials with specific electronic or optical properties, indicating its versatility beyond pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The target compound shares structural motifs with several benzamide and heterocyclic derivatives, but key differences in core scaffolds and substituents influence physicochemical properties and biological activity:

1. Quinoxaline Derivatives

- 5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-6-fluoro-N-methyl-pyridine-2-carboxamide (): Core: Quinoxaline with a 3-oxo group. Substituents: Piperazine (instead of piperidine), pyridine carboxamide, and ethyl-fluoro groups. The pyridine carboxamide may engage in hydrogen bonding with target proteins, similar to the benzamide in the target compound .

2. Quinazoline Derivatives

- 3-{2-[1-(2-amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide (): Core: Quinazoline (two nitrogen atoms separated by a carbon) instead of quinoxaline. Substituents: Purine amino group and methyl substituent. Implications: Quinazolines are prevalent in kinase inhibitors (e.g., EGFR inhibitors).

3. Halogenated Benzamide Derivatives

- 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (): Core: Benzamide with halogenated aryl groups. Substituents: Bromo, chloro, fluoro, and trifluoropropyl groups. The trifluoropropyl group increases metabolic stability, a feature absent in the target compound .

Physicochemical and Pharmacokinetic Properties

Biological Activity

4-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique combination of a piperidine ring, a thiophene moiety, and a quinoxaline structure, making it a candidate for various pharmacological applications.

Chemical Structure

The chemical formula for this compound is , and it is characterized by the following structural components:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Thiophene moiety : A five-membered aromatic ring containing sulfur.

- Quinoxaline structure : A bicyclic compound consisting of two fused aromatic rings.

The biological activity of 4-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects.

Biological Activities

Recent studies have explored the biological activities associated with this compound, highlighting its potential in several therapeutic areas:

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, quinoxaline derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Compounds featuring piperidine and thiophene rings are often investigated for their antimicrobial activities. Preliminary studies suggest that 4-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide may demonstrate moderate antibacterial effects against certain strains of bacteria.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been examined. Similar derivatives have been reported to inhibit key enzymes involved in cancer progression and inflammation, such as acetylcholinesterase and urease.

Case Studies and Research Findings

-

Antitumor Studies :

- A study demonstrated that quinoxaline derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating strong antitumor potential.

- The mechanism was attributed to the inhibition of specific kinases involved in tumor growth.

-

Antimicrobial Activity :

- In vitro assays revealed that related compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

- The presence of the thiophene moiety was noted to enhance the antimicrobial efficacy compared to other structural analogs.

-

Enzyme Inhibition :

- Compounds similar to 4-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide were evaluated for their ability to inhibit urease, with some derivatives showing promising results in enzyme inhibition assays.

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for preparing 4-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Quinoxaline Core Formation : Condensation of o-phenylenediamine derivatives with glyoxal, followed by fluorination at the 4-position using Selectfluor® or DAST .

- Thiophene Substitution : Suzuki-Miyaura coupling to introduce the thiophen-2-yl group at the 3-position, using Pd(PPh₃)₄ as a catalyst and THF/water as solvent .

- Piperidine Attachment : Nucleophilic substitution at the 2-position of quinoxaline with piperidine under basic conditions (K₂CO₃ in DMF) .

- Benzamide Coupling : Amide bond formation via HATU/DIPEA-mediated coupling of 4-fluorobenzoic acid with the quinoxaline amine .

Yield Optimization : Use microwave-assisted synthesis for cyclization steps (reduces time by 50%) and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C/19F NMR : Assign peaks for fluorine (δ ~ -115 ppm for C-F), thiophene protons (δ 6.8–7.2 ppm), and piperidine signals (δ 1.5–2.8 ppm) .

- HRMS (ESI+) : Confirm molecular ion [M+H]+ with <2 ppm error .

- HPLC-PDA : Purity assessment using a C18 column (MeCN/H₂O + 0.1% TFA; RT ~12 min) .

- X-ray Crystallography : Resolve stereochemical ambiguities; compare with similar quinoxaline derivatives in the Cambridge Structural Database .

Q. How should researchers design initial biological screening assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize kinases (e.g., PI3K, EGFR) due to quinoxaline’s ATP-binding affinity, and antimicrobial targets (e.g., bacterial topoisomerases) based on structural analogs .

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) at 1–10 µM concentrations .

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Cytotoxicity : Screen in HEK-293 cells (CC₅₀ via MTT assay) to rule out nonspecific toxicity .

Advanced Research Questions

Q. What strategies can identify the molecular targets of this compound in complex biological systems?

- Methodological Answer :

- Chemoproteomics : Use a biotinylated analog for pull-down assays coupled with LC-MS/MS to identify binding proteins in cell lysates .

- Computational Docking : Perform molecular dynamics simulations with AutoDock Vina to predict interactions with kinase active sites (e.g., PDB: 3D structure of PI3Kγ) .

- CRISPR-Cas9 Knockout : Validate targets by assessing loss of compound efficacy in isogenic cell lines lacking candidate proteins .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

- Methodological Answer :

- Scaffold Modifications :

- Replace thiophene with furan or pyridine to assess heterocycle effects on potency .

- Vary piperidine substituents (e.g., N-methyl vs. N-aryl) to probe steric/electronic requirements .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (fluoro-benzamide) and hydrophobic regions (quinoxaline core) .

- In Vivo Validation : Test analogs in murine models of inflammation or infection, monitoring pharmacokinetics (e.g., Cmax, t½) via LC-MS .

Q. How can contradictory data in biological assays (e.g., varying IC50 values) be resolved?

- Methodological Answer :

- Assay Standardization :

- Control ATP concentrations in kinase assays (e.g., 10 µM ATP for PI3K) to avoid substrate competition artifacts .

- Use the same cell line passage number and serum lot for cytotoxicity studies .

- Orthogonal Validation : Confirm enzyme inhibition with a radioactive 32P-ATP assay if fluorescence-based results are inconsistent .

- Stability Testing : Assess compound integrity in assay buffers (e.g., DMSO stock oxidation) via LC-MS before each experiment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.